molecular formula C11H9FN2O2 B13601510 5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylicacid

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylicacid

Cat. No.: B13601510
M. Wt: 220.20 g/mol
InChI Key: KWCNWUMWYBVPCT-UHFFFAOYSA-N
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Description

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenylboronic acid
  • 4-fluoro-3-methyl-α-pyrrolidinovalerophenone
  • 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Uniqueness

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both fluoro and methyl groups on the phenyl ring, along with the pyrazole core and carboxylic acid group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-6-4-7(2-3-9(6)12)10-8(11(15)16)5-13-14-10/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

KWCNWUMWYBVPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NN2)C(=O)O)F

Origin of Product

United States

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